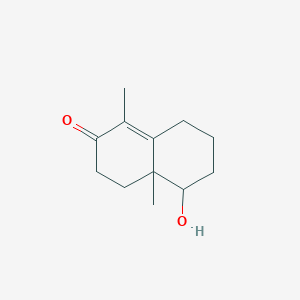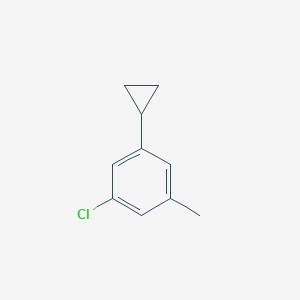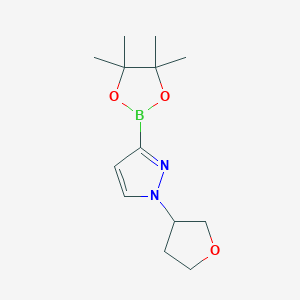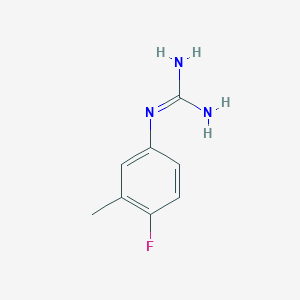
(Tetrahydro-2-furyl)methyl Phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetrahydro-2-furyl)methyl Phosphorodichloridate is a chemical compound with the molecular formula C5H9Cl2O2P. It is a derivative of furfural, a compound derived from biomass, and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2-furyl)methyl Phosphorodichloridate typically involves the reaction of tetrahydrofurfuryl alcohol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C5H9O2PCl2+C5H9OH→C5H9O2PCl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-2-furyl)methyl Phosphorodichloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphites.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Phosphates
Reduction: Phosphites
Substitution: Aminophosphates or alkoxyphosphates
Scientific Research Applications
(Tetrahydro-2-furyl)methyl Phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of agrochemicals, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of (Tetrahydro-2-furyl)methyl Phosphorodichloridate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to nucleophilic sites on target molecules. This process can alter the activity of enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
(Tetrahydro-2-furyl)methyl Phosphorodichloridate can be compared with other similar compounds such as:
Furfural: A precursor in the synthesis of this compound, used in the production of resins and solvents.
Phosphorodichloridates: A class of compounds with similar reactivity, used in various chemical reactions and industrial applications.
Tetrahydrofurfuryl Alcohol: Another precursor, used in the synthesis of various chemicals and as a solvent.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the field of organic synthesis and industrial chemistry.
Properties
Molecular Formula |
C5H9Cl2O3P |
|---|---|
Molecular Weight |
219.00 g/mol |
IUPAC Name |
2-(dichlorophosphoryloxymethyl)oxolane |
InChI |
InChI=1S/C5H9Cl2O3P/c6-11(7,8)10-4-5-2-1-3-9-5/h5H,1-4H2 |
InChI Key |
LVQICKLGENSLNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


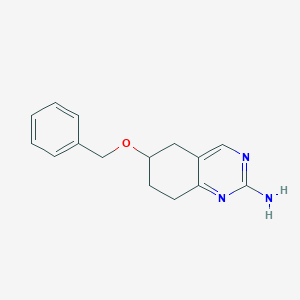
![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
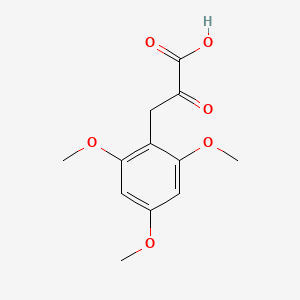
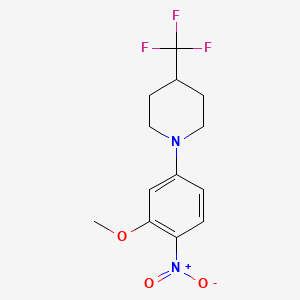


![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)
